molecular formula C13H18O3 B12999830 2-(3-Methoxypropoxy)-4,6-dimethylbenzaldehyde

2-(3-Methoxypropoxy)-4,6-dimethylbenzaldehyde

Cat. No.: B12999830
M. Wt: 222.28 g/mol
InChI Key: KUXSLGGZYJGBOR-UHFFFAOYSA-N
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Description

2-(3-Methoxypropoxy)-4,6-dimethylbenzaldehyde is an organic compound with a complex structure that includes a benzaldehyde core substituted with methoxypropoxy and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxypropoxy)-4,6-dimethylbenzaldehyde typically involves the reaction of 4,6-dimethylbenzaldehyde with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxypropoxy)-4,6-dimethylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxypropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 2-(3-Methoxypropoxy)-4,6-dimethylbenzoic acid.

    Reduction: 2-(3-Methoxypropoxy)-4,6-dimethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methoxypropoxy)-4,6-dimethylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methoxypropoxy)-4,6-dimethylbenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxypropoxy group may also influence the compound’s solubility and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxypropoxy)-4-methylbenzaldehyde
  • 2-(3-Methoxypropoxy)-6-methylbenzaldehyde
  • 2-(3-Methoxypropoxy)-4,6-dimethylbenzoic acid

Uniqueness

2-(3-Methoxypropoxy)-4,6-dimethylbenzaldehyde is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

2-(3-methoxypropoxy)-4,6-dimethylbenzaldehyde

InChI

InChI=1S/C13H18O3/c1-10-7-11(2)12(9-14)13(8-10)16-6-4-5-15-3/h7-9H,4-6H2,1-3H3

InChI Key

KUXSLGGZYJGBOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OCCCOC)C=O)C

Origin of Product

United States

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